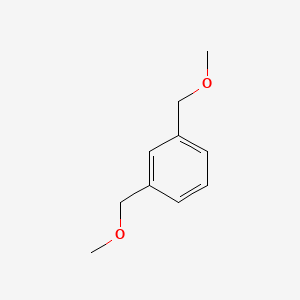

1,3-Bis(methoxymethyl)benzene

Description

Contextualization of the Compound in Aromatic Ether Chemistry

As a member of the aromatic ether family, 1,3-bis(methoxymethyl)benzene's chemical behavior is largely defined by the interplay between the aromatic ring and the ether functionalities. The methoxymethyl groups are generally considered to be electron-donating, which can influence the reactivity of the benzene (B151609) ring in electrophilic substitution reactions. Unlike its structural isomer, 1,4-bis(methoxymethyl)benzene, where the substituents are in the para position, the meta-substitution in this compound affects the regioselectivity of its reactions. cymitquimica.comsinocurechem.com

The ether linkages in the methoxymethyl groups provide sites for potential cleavage under specific conditions, although they are generally stable. This stability, coupled with the compound's solubility in common organic solvents, makes it a versatile reagent in various synthetic applications. cymitquimica.comguidechem.com

Historical Perspectives in Synthetic Organic Chemistry

The development and use of aromatic ethers like this compound are intertwined with the broader history of synthetic organic chemistry. The need for versatile building blocks with specific reactivity patterns has driven the synthesis of a wide array of substituted benzene derivatives. While a detailed historical account of this specific compound is not extensively documented in readily available literature, the synthesis of related compounds provides context. For instance, the chloromethylation of m-xylene (B151644) to produce 1,3-bis(chloromethyl)benzene, a precursor for various derivatives, involves reactions that have been established for many decades. The synthesis of N-F fluorinating agents, another area of historical development in reagent chemistry, highlights the ongoing quest for new molecules with unique reactive properties. beilstein-journals.org The synthesis of complex molecules often relies on the availability of such fundamental building blocks, underscoring the importance of compounds like this compound in the synthetic chemist's toolbox.

Overview of Academic Research Trajectories and Intellectual Contributions

Academic research involving this compound and its isomers has explored their utility in several areas. A significant application lies in their use as intermediates for the synthesis of more complex molecules, including polymers and specialty chemicals. cymitquimica.commade-in-china.com For example, the para isomer, 1,4-bis(methoxymethyl)benzene, is utilized as a crosslinking agent in polymer chemistry to enhance the mechanical and thermal properties of polymers. guidechem.commade-in-china.com It is also used as a building block in the synthesis of resins. unilongindustry.com

Research has also delved into the reactivity of these compounds. For instance, the hydrogenolysis of this compound has been studied to understand the stepwise reduction of the ether groups. chegg.com Furthermore, the synthesis of related structures, such as those involving methoxymethyl groups as protecting groups for hydroxyl functionalities, is a common theme in the synthesis of natural products and other complex organic targets. acs.org The development of new synthetic methods, such as the one-step production of methoxymethyl benzene through electrochemical oxidation, also contributes to the broader understanding and application of these types of compounds. researchgate.net

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H14O2 | nih.gov |

| Molecular Weight | 166.22 g/mol | |

| Appearance | Clear colorless liquid | molbase.com |

| Boiling Point | 235 °C | molbase.com |

| Density | 1.013 g/cm³ | molbase.com |

| Flash Point | 67.1 °C | molbase.com |

| Refractive Index | 1.493 | molbase.com |

| Solubility | Soluble in common organic solvents, limited solubility in water. | cymitquimica.comguidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJINPBZQICULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424010 | |

| Record name | 1,3-bis(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22072-45-3 | |

| Record name | 1,3-bis(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis Methoxymethyl Benzene

Classical Preparation Routes and Their Evolution

The traditional and most direct method for preparing 1,3-Bis(methoxymethyl)benzene is rooted in the principles of the Williamson ether synthesis. This foundational approach has been refined over time through the optimization of reaction conditions to enhance yield and purity.

The primary classical route to this compound involves the reaction of resorcinol with methoxymethyl chloride (MOM-Cl). This reaction is a quintessential example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. lew.ro

The first step of the synthesis is the deprotonation of both hydroxyl groups of resorcinol by a suitable base to form the more nucleophilic resorcinol dianion. This dianion then attacks the electrophilic carbon of two equivalents of methoxymethyl chloride, displacing the chloride ions and forming the two ether linkages.

A significant challenge in this synthesis is controlling the extent of alkylation. Incomplete reaction can lead to the formation of the mono-substituted product, 3-(methoxymethoxy)phenol, while the desired product is the di-substituted this compound. Achieving high selectivity for the di-substituted product often requires careful control of stoichiometry and reaction conditions. researchgate.net

The efficiency of the synthesis of this compound from resorcinol and methoxymethyl chloride is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst.

Base: A variety of bases can be used to deprotonate resorcinol, ranging from strong bases like sodium hydride (NaH) to weaker bases such as potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and selectivity.

Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly employed as they effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.

Temperature: The reaction temperature affects the rate of the etherification. While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimization is therefore necessary to find a balance between reaction speed and product purity.

Phase-Transfer Catalysis: To improve the reaction between reactants in different phases (e.g., a solid base and a solution of resorcinol), a phase-transfer catalyst (PTC) can be employed. crdeepjournal.orgfzgxjckxxb.comjetir.orgjetir.org PTCs, such as quaternary ammonium salts, facilitate the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the alkylating agent is present, thereby accelerating the reaction. crdeepjournal.orgfzgxjckxxb.comjetir.orgjetir.org

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Variation | Effect on Reaction |

|---|---|---|

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Stronger bases lead to faster deprotonation and potentially higher reaction rates. |

| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the resorcinol dianion. |

| Catalyst | Tetrabutylammonium bromide (TBAB), Crown ethers | Phase-transfer catalysts can increase reaction rates and yields, especially in biphasic systems. researchgate.net |

| Temperature | Room temperature to reflux | Higher temperatures increase the reaction rate but may also promote side reactions. |

Protecting Group Strategies Utilizing the Methoxymethyl Moiety

The methoxymethyl (MOM) group is a widely used protecting group for alcohols in organic synthesis due to its stability under a range of conditions and the relative ease of its introduction and removal. wikipedia.orgadichemistry.com The this compound structure can be viewed as a resorcinol molecule where both hydroxyl groups are protected by MOM groups.

This bifunctional nature makes this compound and related structures useful in the synthesis of more complex molecules, such as macrocycles. lew.ronih.gov The benzene (B151609) ring acts as a rigid spacer, and the two methoxymethyl ether groups can be deprotected simultaneously or sequentially to reveal the hydroxyl groups for further functionalization.

The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.orgrsc.org A variety of Lewis and Brønsted acids can be employed for this deprotection. wikipedia.orgrsc.org The choice of deprotection agent can be tailored to the specific substrate to avoid the cleavage of other acid-labile functional groups. rsc.orgacs.orgrsc.org

Table 2: Reagents for the Deprotection of Methoxymethyl (MOM) Ethers

| Reagent | Conditions | Comments |

|---|---|---|

| Hydrochloric Acid (HCl) | Methanol (B129727), reflux | A common and effective method for general deprotection. adichemistry.com |

| Boron Trichloride (BCl₃) | Dichloromethane, low temperature | A strong Lewis acid for cleaving MOM ethers, can also form chloromethyl ethers. acs.org |

| Bismuth Trichloride (BiCl₃) | Acetonitrile, water | A milder Lewis acid catalyst for the cleavage of MOM ethers. rsc.orgrsc.org |

| H₃PW₁₂O₄₀ | Ethanol, reflux | A reusable heteropoly acid catalyst for both protection and deprotection. cdnsciencepub.com |

Formation of Methoxymethyl (MOM) Ethers for Hydroxyl Protection

The introduction of a methoxymethyl (MOM) group is a common strategy in organic synthesis to protect hydroxyl groups from unwanted reactions under a variety of conditions. acs.org For the synthesis of this compound, the starting material is typically 1,3-bis(hydroxymethyl)benzene. The two primary hydroxyl groups of this diol can be converted to MOM ethers through several reagents and conditions.

One of the most traditional methods involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. wikipedia.org The base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether in an SN2 reaction. masterorganicchemistry.com This process is an application of the Williamson ether synthesis. francis-press.com

An alternative and often preferred method, due to the carcinogenic nature of chloromethyl methyl ether, utilizes dimethoxymethane (methylal) under acidic conditions. wikipedia.org An acid catalyst, such as phosphorus pentoxide (P₂O₅) or a strong protic acid, activates the dimethoxymethane, facilitating the reaction with the alcohol.

The choice of reagent and reaction conditions can be tailored to optimize the yield and purity of the desired this compound. Below is a table summarizing common conditions for the formation of MOM ethers, which are applicable to the synthesis of this compound from 1,3-bis(hydroxymethyl)benzene.

| Reagent System | Base/Catalyst | Solvent | Temperature | Key Considerations |

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | High-yielding but MOM-Cl is a known carcinogen. |

| Dimethoxymethane (CH₂(OCH₃)₂) | Phosphorus Pentoxide (P₂O₅) | Chloroform (B151607) (CHCl₃) | Room Temperature | Avoids the use of MOM-Cl. |

| Dimethoxymethane (CH₂(OCH₃)₂) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Room Temperature | Effective for primary alcohols. |

Another synthetic route to this compound involves the reaction of 1,3-bis(bromomethyl)benzene (B165771) or 1,3-bis(chloromethyl)benzene with sodium methylate in methanol. chemsrc.comresearchgate.net This is another variation of the Williamson ether synthesis where a metal alkoxide is used as the nucleophile. libretexts.org

Acid-Catalyzed Deprotection Mechanisms and Selectivity

While the focus here is on the synthesis of this compound, understanding the cleavage of MOM ethers is crucial as it is the reverse reaction and informs the stability of the target compound. The MOM ether group is stable to a variety of reagents but is readily cleaved under acidic conditions. acs.org This lability is due to the acetal nature of the MOM group.

The deprotection mechanism is initiated by the protonation of one of the ether oxygens by a Brønsted or Lewis acid. wikipedia.org For this compound, protonation of the oxygen atom adjacent to the methyl group is followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water or another nucleophile present in the reaction mixture to yield the corresponding alcohol (in this case, 1,3-bis(hydroxymethyl)benzene), formaldehyde, and methanol.

The reactivity of MOM ethers can differ based on their electronic environment. Aromatic MOM ethers, where the ether oxygen is directly attached to an aromatic ring, exhibit different reactivity compared to aliphatic or benzylic MOM ethers. acs.orgacs.org In the case of this compound, the ether linkages are of the benzylic type. Studies on the deprotection of various MOM ethers have highlighted that selectivity can be achieved under specific conditions. For instance, the use of certain Lewis acids in combination with specific solvents can lead to different reaction pathways. acs.org

The table below outlines various acidic reagents used for the deprotection of MOM ethers.

| Reagent | Solvent | Temperature | Notes |

| Hydrochloric Acid (HCl) | Methanol/Water | Reflux | Common and effective method. |

| Trifluoroacetic Acid (TFA) | Dichloromethane/Water | Room Temperature | Mild conditions. |

| Lewis Acids (e.g., MgBr₂, TMSOTf) | Aprotic Solvents (e.g., CH₂Cl₂, CH₃CN) | Varies | Can offer higher selectivity. acs.orgresearchgate.net |

| Solid Acid Catalysts | Organic Solvents | Varies | Allows for easier catalyst recovery and reuse. |

Industrial Scale Synthesis Considerations

The large-scale production of this compound requires careful consideration of factors such as cost-effectiveness, safety, environmental impact, and process efficiency. The Williamson ether synthesis is a robust and widely used method in industrial settings for the preparation of both symmetrical and asymmetrical ethers. francis-press.com

For the industrial synthesis of this compound, a likely route would be the reaction of 1,3-bis(halomethyl)benzene (e.g., 1,3-bis(chloromethyl)benzene) with a large excess of sodium methoxide in methanol. This approach avoids the use of the highly carcinogenic chloromethyl methyl ether, which is a significant safety advantage. 1,3-Bis(chloromethyl)benzene is a readily available industrial intermediate. researchgate.net

Key considerations for industrial scale-up include:

Raw Material Sourcing and Cost: The availability and cost of starting materials such as 1,3-bis(chloromethyl)benzene and sodium methoxide are primary economic drivers.

Reaction Conditions: Optimizing reaction parameters like temperature, pressure, and reaction time is crucial for maximizing yield and throughput while minimizing energy consumption. While laboratory syntheses may achieve yields of 50-95%, industrial processes aim for near-quantitative conversion.

Catalyst Selection and Recovery: If a catalytic process is employed (e.g., for the methoxymethylation of 1,3-bis(hydroxymethyl)benzene), the choice of a heterogeneous catalyst can simplify product purification and catalyst recycling, leading to a more sustainable and cost-effective process.

Solvent Use and Recycling: The choice of solvent is critical. Ideally, a solvent that is inexpensive, has a low environmental impact, and can be efficiently recycled is preferred. Methanol could serve as both a reagent and a solvent in the Williamson synthesis route.

Process Safety: Handling large quantities of flammable solvents like methanol and reactive intermediates requires robust safety protocols, including appropriate reactor design, temperature and pressure control systems, and emergency shutdown procedures.

Waste Management: The process will generate byproducts (e.g., sodium chloride in the Williamson synthesis) and potentially solvent waste. Efficient waste treatment and disposal, or ideally, valorization of byproducts, are important environmental and regulatory considerations.

Modern chemical manufacturing facilities often operate under stringent quality management systems (e.g., ISO 9001) and environmental management systems (e.g., ISO 14001) to ensure consistent product quality and minimize environmental footprint.

Chemical Reactivity and Transformation Mechanisms of 1,3 Bis Methoxymethyl Benzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vanderbilt.edu For substituted benzenes like 1,3-bis(methoxymethyl)benzene, the existing groups on the ring govern the rate and regioselectivity of subsequent substitutions. wikipedia.orglibretexts.org

The methoxymethyl group (–CH₂OCH₃) is classified as a weak activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.org Its activating nature stems from the electron-donating inductive effect of the alkyl-like side chain, which enriches the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. vanderbilt.edu

In this compound, the directing effects of the two meta-positioned groups are additive and determine the position of incoming electrophiles. The possible substitution sites are C2, C4, C5, and C6.

Positions 4 and 6: These positions are the most activated. Each is ortho to one methoxymethyl group and para to the other. This alignment provides the greatest stabilization for the positive charge in the arenium ion intermediate through inductive effects.

Position 2: This position is ortho to both methoxymethyl groups. While electronically activated, it is sterically hindered by the proximity of the two bulky side chains, which often makes substitution at this site less favorable compared to the 4 and 6 positions.

Position 5: This position is meta to both methoxymethyl groups and is the most deactivated position on the ring. Electrophilic attack at this site is significantly disfavored.

Consequently, electrophilic aromatic substitution on this compound overwhelmingly yields 4-substituted (or 6-substituted, which is equivalent) products.

| Position on Ring | Relationship to Substituents | Relative Reactivity in EAS | Primary Rationale |

|---|---|---|---|

| C4 / C6 | Ortho to one group, Para to the other | Highly Activated (Major Product) | Strong electronic activation from both groups. |

| C2 | Ortho to both groups | Activated (Minor Product) | Electronic activation is offset by steric hindrance. |

| C5 | Meta to both groups | Deactivated (Trace/No Product) | No significant stabilization of the arenium ion. |

The predictable regioselectivity of this compound makes it a useful building block for the synthesis of specifically substituted aromatic compounds. beilstein-journals.org By directing functionalization primarily to the 4- and 6-positions, chemists can introduce a variety of functional groups with high control. This is valuable in multi-step syntheses where precise isomer control is critical.

| Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,3-Bis(methoxymethyl)-4-nitrobenzene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 4-Bromo-1,3-bis(methoxymethyl)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4,6-Bis(methoxymethyl)phenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 4,6-Bis(methoxymethyl)benzene-1-sulfonic acid |

Oxidative Transformations and Derivatization Studies

The benzylic C-H bonds in the methoxymethyl groups are susceptible to oxidation. The products of these reactions depend heavily on the choice of oxidizing agent and reaction conditions. This reactivity allows for the conversion of the methoxymethyl groups into valuable aldehyde or carboxylic acid functionalities.

Mild oxidizing agents can selectively convert the benzylic ethers to aldehydes. For instance, reagents like o-iodoxybenzoic acid (IBX) can facilitate the oxidation of benzyl (B1604629) ethers to aromatic aldehydes. proquest.com More forceful oxidation, typically using strong oxidizing agents such as chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), or periodic acid, will lead to the formation of the corresponding carboxylic acids. organic-chemistry.orgresearchgate.net In the case of this compound, complete oxidation of both side chains yields isophthalic acid.

| Oxidizing Agent | Reaction Conditions | Major Product | Functional Group Formed |

|---|---|---|---|

| o-Iodoxybenzoic acid (IBX) | Mild, e.g., in DMSO | 1,3-Benzenedicarboxaldehyde | Aldehyde (–CHO) |

| Potassium permanganate (KMnO₄) | Hot, alkaline | Isophthalic acid | Carboxylic Acid (–COOH) |

| Chromium trioxide (CrO₃) | Acidic, e.g., in Acetic Acid | Isophthalic acid | Carboxylic Acid (–COOH) |

Reductive Pathways for Functional Group Interconversion

The methoxymethyl groups can be transformed via reductive pathways, most notably through the cleavage of the benzylic carbon-oxygen bond. This reaction, known as hydrogenolysis, is a powerful method for deprotection or functional group interconversion in organic synthesis. organic-chemistry.org

The most common method for the reductive cleavage of benzyl ethers is catalytic hydrogenation. youtube.com When this compound is treated with hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C), the C–O ether bonds are cleaved. This process reduces the benzylic carbons, converting the two methoxymethyl groups into methyl groups, yielding 1,3-dimethylbenzene (m-xylene) as the final product. This transformation is effectively a reduction because the benzylic carbon loses its bond to the more electronegative oxygen atom. youtube.com

Reaction: C₆H₄(CH₂OCH₃)₂ + 2 H₂ --(Pd/C)--> C₆H₄(CH₃)₂ + 2 CH₃OH

Nucleophilic Substitution at the Methoxymethyl Linkages

The benzylic carbons in this compound are electrophilic and can undergo nucleophilic substitution reactions. The reactivity at this position is enhanced by the adjacent benzene ring, which can stabilize both the transition state in an Sₙ2 reaction and the carbocation intermediate in an Sₙ1 reaction through resonance. chemistrysteps.comyoutube.com

However, the methoxy (B1213986) group (–OCH₃) is a relatively poor leaving group. Therefore, direct substitution is often challenging. The reaction can be facilitated in two main ways:

Acid Catalysis: In the presence of a strong acid, the ether oxygen can be protonated, converting the methoxy group into methanol (B129727), which is a much better leaving group. A nucleophile can then attack the resulting resonance-stabilized benzylic carbocation. thieme-connect.com

Conversion to a Better Leaving Group: A more common synthetic strategy involves first converting the methoxymethyl groups into halomethyl groups (e.g., –CH₂Br) using reagents like hydrobromic acid (HBr). The resulting 1,3-bis(bromomethyl)benzene (B165771) is highly reactive towards a wide range of nucleophiles via Sₙ2 or Sₙ1 mechanisms.

| Nucleophile (Nu⁻) | Example Reagent | Product Structure | Product Class |

|---|---|---|---|

| Cyanide (CN⁻) | NaCN | C₆H₄(CH₂CN)₂ | Dinitrile |

| Azide (B81097) (N₃⁻) | NaN₃ | C₆H₄(CH₂N₃)₂ | Diazide |

| Hydroxide (OH⁻) | NaOH | C₆H₄(CH₂OH)₂ | Diol |

| Malonate Ester Anion | Na⁺[CH(CO₂Et)₂]⁻ | C₆H₄[CH₂CH(CO₂Et)₂]₂ | Tetraester |

Transetherification Reactions and Mechanistic Insights

Transetherification is the process of exchanging the alkoxy group of an ether with an alcohol, typically under acidic catalysis. organic-chemistry.org For this compound, this reaction allows for the replacement of the methyl groups with other alkyl or aryl groups, providing a route to a diverse range of diether products.

The mechanism for acid-catalyzed transetherification of a benzylic ether proceeds through the formation of a key resonance-stabilized benzylic carbocation intermediate. researchgate.net

Protonation: A proton from the acid catalyst protonates the oxygen atom of a methoxymethyl group, making it a better leaving group (methanol).

Carbocation Formation: The protonated ether dissociates, releasing a molecule of methanol and forming a resonance-stabilized primary benzylic carbocation.

Nucleophilic Attack: A molecule of a different alcohol (R'–OH), present in the reaction mixture, acts as a nucleophile and attacks the benzylic carbocation.

Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the new ether product.

This process can occur at both methoxymethyl groups, leading to a symmetrical diether. The reaction is reversible, and its outcome can often be controlled by using the new alcohol (R'–OH) as the solvent to drive the equilibrium toward the desired product. nih.govacs.org

Metal-Catalyzed Coupling Reactions Involving Aromatic Halogenated Derivatives of this compound

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium, nickel, or copper complexes, have become indispensable for the construction of complex organic molecules. However, a comprehensive search of the scientific literature and chemical databases did not yield specific examples of metal-catalyzed coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Heck reactions, involving halogenated derivatives of this compound as a key substrate.

While the principles of these coupling reactions are well-established for a wide variety of aryl halides, the absence of specific data for halogenated this compound derivatives prevents a detailed discussion of their reactivity, the specific catalysts and reaction conditions employed, or the yields of the resulting products.

General methodologies for these coupling reactions are extensively documented. For instance, the Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.

Although it is plausible that halogenated derivatives of this compound could participate in such reactions, the lack of specific documented examples in the searched literature precludes the presentation of detailed research findings, data tables, and transformation mechanisms directly relevant to this specific compound. Further experimental research would be required to explore and document the behavior of halogenated this compound in these important synthetic transformations.

Role of 1,3 Bis Methoxymethyl Benzene As a Key Synthetic Intermediate and Building Block

Precursor in the Construction of Complex Organic Molecules

The utility of the 1,3-disubstituted benzene (B151609) framework, as seen in derivatives of 1,3-Bis(methoxymethyl)benzene, is evident in its role as a precursor for more complex organic molecules. While direct studies on this compound as a precursor are not extensively detailed in the provided search results, the synthetic strategies employed for closely related compounds, such as 1,3-bis(bromomethyl)benzene (B165771), highlight the potential applications of this structural motif. For instance, novel 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have been synthesized starting from 1,3-bis(bromomethyl)benzene. This suggests that this compound could potentially undergo analogous transformations, following conversion of the methoxymethyl groups to more reactive leaving groups, to serve as a precursor for a variety of complex organic structures. The stability of the methoxymethyl ether linkage under certain conditions, and its susceptibility to cleavage under others, provides a strategic advantage in multi-step syntheses.

Integration into Macrocyclic and Supramolecular Architectures

The 1,3-disubstituted benzene unit is a common component in the design and synthesis of macrocyclic and supramolecular structures. The defined angle between the two reactive sites on the benzene ring preorganizes the connecting units, facilitating the formation of cyclic structures. Research has shown that related disubstituted benzenes, such as 1,3-dibromobenzene, can be used to synthesize 1,3-bis(tetraazamacrocyclic) derivatives of benzene. These macrocycles are of significant interest for their ability to form binuclear metal complexes. While direct synthesis of macrocycles from this compound was not found in the search results, its structural similarity to these precursors suggests its potential as a building block for analogous macrocyclic and supramolecular architectures. The methoxymethyl groups could be functionalized or activated to participate in cyclization reactions, leading to the formation of novel host molecules for applications in molecular recognition and catalysis.

The principles of supramolecular chemistry often rely on the precise arrangement of functional groups to drive self-assembly through non-covalent interactions. Benzene-1,3,5-tricarboxamides, for example, are known to form supramolecular polymers in biological media. The 1,3-disubstitution pattern of this compound provides a scaffold that can be derivatized to introduce recognition motifs, enabling its integration into larger, self-assembled supramolecular systems.

Utility in Polymer Science as a Monomer or Cross-linking Agent

In the realm of polymer science, bifunctional monomers and cross-linking agents are essential for creating robust and functional materials. This compound, with its two reactive methoxymethyl groups, is a candidate for both of these roles.

The structure of this compound is analogous to other benzyl (B1604629) methyl ethers, such as 1,4-bis(methoxymethyl)benzene, which have been successfully employed in the synthesis of metal-free hyper-cross-linked polymers (HCPs). These porous organic polymers are synthesized through the self-condensation of the benzyl methyl ether monomers in the presence of an acid catalyst. The resulting materials possess high surface areas and are of interest for applications in gas storage and separation. The meta-substitution pattern of this compound would be expected to lead to a different polymer architecture and potentially different material properties compared to its para-isomer. The design of polymer systems utilizing this compound would leverage the rigidity of the benzene core and the reactivity of the methoxymethyl groups to create three-dimensional polymer networks with tailored porosity and thermal stability.

Below is a table summarizing the types of polymer systems where this compound or its isomers could be utilized:

| Polymer System | Role of Bis(methoxymethyl)benzene | Potential Properties |

| Hyper-Cross-Linked Polymers (HCPs) | Monomer | High surface area, porosity, thermal stability |

| Thermosetting Resins | Cross-linking agent | High strength, chemical resistance |

| Functional Polymers | Monomer (after derivatization) | Specific catalytic or recognition properties |

The integration of this compound into a polymer network, either as a monomer for polymerization or as a cross-linking agent, proceeds through the reaction of its methoxymethyl groups. In the case of acid-catalyzed self-condensation to form HCPs, the mechanism involves the protonation of a methoxymethyl group, followed by the loss of methanol (B129727) to form a benzylic carbocation. This carbocation then undergoes electrophilic aromatic substitution with another monomer molecule, forming a methylene (B1212753) bridge and regenerating the acidic proton. This process repeats to build up a cross-linked polymer network.

When used as a cross-linking agent, the methoxymethyl groups of this compound can react with functional groups on existing polymer chains. For example, in the presence of an acid catalyst, they can react with hydroxyl or amine groups on other polymers to form ether or amine linkages, respectively, thereby creating a cross-linked structure. The efficiency and extent of cross-linking can be controlled by factors such as the concentration of the cross-linking agent, the catalyst, and the reaction temperature and time.

Derivatization Strategies for Advanced Chemical Entities

The methoxymethyl groups of this compound serve as handles for further chemical transformations, allowing for the synthesis of a variety of derivatives with advanced functionalities.

The synthesis of substituted analogues of this compound can be achieved through various organic reactions. A prominent strategy involves the conversion of the methoxymethyl groups into other functional groups. For example, while not directly starting from this compound, the synthesis of novel 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives has been reported starting from the closely related 1,3-bis(bromomethyl)benzene. This was achieved through a double Suzuki-Miyaura cross-coupling reaction to introduce formylphenyl groups, followed by reductive amination to install the substituted aminomethyl functionalities. This demonstrates a powerful strategy for elaborating the 1,3-disubstituted benzene core into more complex and potentially bioactive molecules.

Another approach to synthesizing substituted analogues is through electrophilic aromatic substitution on the central benzene ring, provided the existing methoxymethyl groups direct the incoming electrophile to the desired positions. The table below outlines some potential derivatization strategies for the 1,3-bis(functionalized methyl)benzene scaffold.

| Starting Material | Reaction | Product |

| 1,3-Bis(bromomethyl)benzene | Suzuki-Miyaura |

Introduction of Diverse Functional Groups for Specific Applications

This compound serves as a versatile scaffold in organic synthesis, primarily through the transformation of its methoxymethyl groups into a variety of other functionalities. While the methoxymethyl ether linkage is relatively stable, its reactivity can be unlocked under specific conditions, allowing for the introduction of diverse functional groups. This versatility makes it a valuable building block for creating complex molecules with tailored properties for various applications.

The primary strategies for the functionalization of this compound involve either the conversion of the methoxymethyl groups into more reactive leaving groups or the direct cleavage of the ether bond to generate reactive intermediates. These approaches open avenues for the synthesis of a wide array of derivatives.

A common and effective method to activate the benzylic positions of this compound is its conversion to the corresponding bis(halomethyl) derivatives, such as 1,3-bis(bromomethyl)benzene or 1,3-bis(chloromethyl)benzene. This transformation significantly enhances the reactivity of the benzylic carbons, making them susceptible to nucleophilic substitution reactions.

Once converted to the bis(halomethyl) form, a vast range of nucleophiles can be employed to introduce new functional groups. For instance, reaction with sodium azide (B81097) is a standard method to produce 1,3-bis(azidomethyl)benzene. This diazide is a key intermediate for synthesizing compounds with nitrogen-containing functionalities. For example, reduction of the azido (B1232118) groups, commonly achieved through catalytic hydrogenation or with reagents like lithium aluminum hydride, yields 1,3-bis(aminomethyl)benzene. guidechem.com This diamine is a valuable monomer in polymer chemistry and a precursor for various ligands.

The following table summarizes the conversion of this compound to key intermediates and their subsequent functionalization:

| Starting Material | Intermediate | Reagent for Intermediate Formation | Functionalized Product | Reagent for Functionalization | Functional Group Introduced |

|---|---|---|---|---|---|

| This compound | 1,3-Bis(bromomethyl)benzene | HBr or PBr3 | 1,3-Bis(azidomethyl)benzene | NaN3 | Azido (-N3) |

| This compound | 1,3-Bis(bromomethyl)benzene | HBr or PBr3 | 1,3-Bis(aminomethyl)benzene | 1. NaN3, 2. H2/Pd or LiAlH4 | Amino (-NH2) |

| This compound | 1,3-Bis(chloromethyl)benzene | HCl/ZnCl2 | Various substituted products | Nucleophiles (e.g., CN-, OR-, SR-) | Nitrile, Ether, Thioether, etc. |

The introduction of diverse functionalities is not limited to simple nucleophilic displacements. The dihalo intermediates derived from this compound are also precursors for more complex structures. For example, they can be used in the synthesis of macrocycles, such as crown ethers, through Williamson ether synthesis with polyethylene (B3416737) glycol derivatives. nih.govvt.edu These macrocyclic compounds are of significant interest for their ability to selectively bind cations.

Furthermore, the bis(halomethyl) derivatives are key starting materials for the preparation of N-heterocyclic carbene (NHC) precursors. nih.govresearchgate.netbeilstein-journals.org Reaction with appropriate diamines leads to the formation of imidazolium (B1220033) or other heterocyclic salts, which upon deprotonation yield the corresponding NHCs. These carbenes are widely used as ligands in organometallic catalysis.

Direct functionalization of this compound, without prior conversion to a halide, is also achievable, although less common. Acid-catalyzed cleavage of the methoxymethyl ether can generate a benzylic carbocation, which can then be trapped by a nucleophile present in the reaction mixture. This approach, however, can be prone to side reactions and may require careful optimization of reaction conditions to achieve selectivity.

The versatility of this compound as a building block is evident in its potential to be transformed into a wide range of derivatives with distinct chemical properties and applications. The ability to introduce various functional groups, either directly or through more reactive intermediates, underscores its importance in synthetic organic chemistry.

Applications in Advanced Materials Science Research

Polymer Synthesis and Engineering with 1,3-Bis(methoxymethyl)benzene

The bifunctional nature of this compound makes it a candidate for incorporation into various polymer architectures. Its methoxymethyl groups can undergo reactions to form stable linkages, contributing to the formation of crosslinked networks.

In the realm of thermosetting resins, this compound could theoretically act as a crosslinking agent. Thermosets are polymers that, once cured, become irreversibly rigid. This process often involves the formation of a three-dimensional network of polymer chains. The methoxymethyl groups of this compound can react with functional groups on other monomers or polymer chains, such as hydroxyl or amine groups, through a condensation reaction, releasing methanol (B129727) as a byproduct. This reaction would lead to the formation of ether or other stable linkages, effectively crosslinking the polymer chains and creating a rigid thermoset material. The meta-substitution pattern on the benzene (B151609) ring would influence the geometry of the crosslinks and, consequently, the architecture of the resulting polymer network.

Development of High-Performance Resins and Specialty Chemicals

The inherent thermal stability and rigidity of the benzene ring suggest that incorporating this compound into polymer structures could enhance the performance of the resulting materials, making them suitable for applications demanding high strength and temperature resistance.

The formation of a crosslinked network using this compound would restrict the movement of polymer chains, which is a key factor in enhancing the mechanical strength and thermal stability of a material. The rigid aromatic core of the molecule would contribute to a higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A higher Tg is often indicative of a material that can withstand higher operating temperatures without significant loss of its mechanical properties. The covalent bonds formed during the crosslinking process would provide the necessary strength and stiffness to the material.

Table 1: Predicted Impact of this compound on Polymer Properties

| Property | Predicted Effect | Rationale |

|---|---|---|

| Mechanical Strength | Increase | Formation of a rigid, crosslinked network restricts polymer chain mobility. |

| Thermal Stability | Increase | The inherent stability of the aromatic ring and the covalent crosslinks. |

| Glass Transition Temp. | Increase | The rigid benzene core reduces the flexibility of the polymer network. |

| Crystallinity | Decrease | The angular nature of the meta-substituted crosslinker may disrupt chain packing. |

In the field of coatings and adhesives, crosslinking agents are essential for developing durable and resistant formulations. This compound could be investigated as a crosslinker in resin systems used for protective coatings, where properties like hardness, chemical resistance, and adhesion are paramount. The formation of a dense crosslinked network would create a barrier against environmental factors. Similarly, in adhesive formulations, the strong covalent bonds formed by the crosslinking reaction would contribute to the cohesive strength of the adhesive and its ability to bond effectively to various substrates.

Controlled Release Systems and Encapsulation Technologies

The application of this compound in controlled release systems or encapsulation technologies for materials science (distinct from drug delivery) is not well-documented. In theory, its ability to form a crosslinked polymer network could be utilized to create microcapsules or matrices for the encapsulation of non-pharmaceutical active agents. The porosity and diffusion properties of such a network would be critical factors in controlling the release of the encapsulated material. The design of the polymer system and the crosslinking density would need to be precisely controlled to achieve the desired release profile. However, without specific research in this area, this remains a speculative application.

Exploration in Porous Organic Materials and Frameworks

The application of this compound in the field of advanced materials science is an area of growing interest, particularly in the synthesis of porous organic materials. These materials, which include porous organic frameworks (POFs) and hyper-cross-linked polymers (HCPs), are characterized by their high surface areas, tunable pore sizes, and robust structures, making them suitable for applications in gas storage, separation, and catalysis.

While direct research specifically employing this compound in the synthesis of these materials is still emerging, significant insights can be drawn from studies on its isomer, 1,4-bis(methoxymethyl)benzene. Research has demonstrated that benzyl (B1604629) methyl ethers can undergo self-condensation in the presence of strong Brønsted acids, such as triflic acid or sulfuric acid, to form HCPs. acs.org This process, a form of Friedel-Crafts alkylation, involves the formation of methylene (B1212753) bridges between the aromatic rings, leading to a rigid, porous network. acs.org

Given the analogous reactivity, it is highly probable that this compound can serve as a valuable building block for the creation of HCPs with distinct structural properties. The meta-substitution pattern of this compound would lead to a more complex and potentially less ordered three-dimensional network compared to the linear polymer chains that can be formed from the para-isomer. This could result in materials with unique pore size distributions and surface properties.

The synthesis of HCPs from this compound would likely follow a procedure similar to that used for its isomer. The monomer would be dissolved in a suitable solvent, such as 1,2-dichloroethane, followed by the addition of a strong acid catalyst to initiate the hyper-cross-linking reaction. The resulting polymer would be an insoluble, porous solid.

Interactive Data Table: Potential Properties of a Hypothetical HCP Derived from this compound (Based on data from its 1,4-isomer)

| Property | Projected Value Range |

| BET Surface Area (m²/g) | 600 - 1200 |

| Total Pore Volume (cm³/g) | 0.5 - 1.0 |

| Micropore Volume (cm³/g) | 0.2 - 0.5 |

| Mesopore Volume (cm³/g) | 0.3 - 0.5 |

These values are projected based on the performance of HCPs synthesized from the 1,4-isomer and are subject to experimental verification.

The research findings on related compounds suggest that the porous polymers derived from this compound would exhibit significant microporosity and mesoporosity. The Brunauer-Emmett-Teller (BET) specific surface area of such networks could be expected to be in the range of several hundred to over a thousand square meters per gram. acs.org The presence of both micropores and mesopores would be advantageous for applications requiring both high adsorption capacity and efficient mass transport.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environments of individual atoms.

Proton (¹H) NMR spectroscopy of 1,3-Bis(methoxymethyl)benzene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals three distinct signals corresponding to the different types of protons in the molecule: aromatic, benzylic (methylene), and methoxy (B1213986) protons.

Aromatic Protons: The protons on the benzene (B151609) ring appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The substitution pattern at positions 1 and 3 leads to four non-equivalent aromatic protons, resulting in characteristic splitting patterns.

Methylene (B1212753) Protons (-CH₂-): A sharp singlet is observed around δ 4.4-4.5 ppm. This signal integrates to four protons, representing the two equivalent methylene groups (-CH₂-) that bridge the benzene ring and the methoxy groups.

Methoxy Protons (-OCH₃): A distinct singlet appears further upfield, typically around δ 3.3-3.4 ppm. This signal integrates to six protons, corresponding to the two equivalent methyl groups of the methoxy functionalities.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.3 | Multiplet | 4H |

| Methylene (Ar-CH₂-O) | ~4.45 | Singlet | 4H |

| Methoxy (-OCH₃) | ~3.35 | Singlet | 6H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four unique carbon environments.

Aromatic Quaternary Carbons (C-1, C-3): The two carbons of the benzene ring directly attached to the methoxymethyl groups are chemically equivalent and typically appear around δ 138.4 ppm. rsc.org

Aromatic CH Carbons: The four proton-bearing carbons of the benzene ring give rise to signals in the range of δ 128-130 ppm. rsc.org Due to the meta-substitution, signals for C-5, C-4/6, and C-2 can be resolved. rsc.org

Methylene Carbons (-CH₂-): The two equivalent benzylic carbons appear as a single peak around δ 72-74 ppm.

Methoxy Carbons (-OCH₃): The two equivalent methyl carbons of the methoxy groups are observed furthest upfield, typically around δ 58 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Ar, attached to -CH₂-) | ~138.4 |

| Aromatic (CH-Ar) | ~129.6, ~129.3, ~129.1 |

| Methylene (-CH₂-) | ~73.0 |

| Methoxy (-OCH₃) | ~58.1 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations among the coupled aromatic protons, helping to delineate their specific positions on the ring. No cross-peaks would be expected between the aromatic, methylene, and methoxy signals as they are not spin-coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This is crucial for definitive assignments. For this molecule, an HSQC spectrum would show a cross-peak correlating the methylene proton signal (~4.45 ppm) with the methylene carbon signal (~73.0 ppm), the methoxy proton signal (~3.35 ppm) with the methoxy carbon signal (~58.1 ppm), and the aromatic proton signals with their corresponding aromatic carbon signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space. In this case, a NOESY experiment could show spatial correlations between the methylene protons (-CH₂-) and the adjacent aromatic protons on the ring, further confirming the structure and connectivity.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is widely used to assess the purity and confirm the identity of volatile compounds like this compound. researchgate.net

In a typical GC-MS analysis, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. This compound would appear as a single peak at a specific retention time, and the absence of other significant peaks would indicate a high degree of purity. The mass spectrometer then analyzes the eluting compound, providing a mass spectrum. The spectrum for this compound would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 166, corresponding to its molecular weight (C₁₀H₁₄O₂). nist.gov Common fragmentation patterns would include the loss of a methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 135, and the formation of the methoxymethylbenzyl cation (m/z 121). nist.gov

High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), are used to determine the exact mass of a molecule with very high precision. This allows for the unambiguous determination of the elemental composition. For this compound, ESI-TOF MS would measure the mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to several decimal places. The experimentally determined accurate mass can then be compared to the calculated theoretical mass for the formula C₁₀H₁₄O₂, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrations of the aromatic ring, ether linkages, and methylene groups.

The spectrum can be analyzed by considering the distinct vibrational modes associated with its structural components:

Aromatic C-H Stretching: The presence of the benzene ring is confirmed by sharp absorption bands appearing just above 3000 cm⁻¹. These bands are due to the stretching vibrations of the carbon-hydrogen bonds on the aromatic ring. libretexts.orgspectroscopyonline.com

Aliphatic C-H Stretching: The methoxymethyl (-CH₂OCH₃) substituents give rise to characteristic C-H stretching vibrations for the methylene (-CH₂) and methyl (-CH₃) groups. These typically appear in the region of 2850-3000 cm⁻¹.

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring result in one or more sharp bands of variable intensity in the 1400-1620 cm⁻¹ region. spectroscopyonline.com These peaks are highly characteristic of the aromatic skeleton.

C-O-C (Ether) Stretching: The most intense band for an aromatic ether is typically the asymmetric C-O-C stretch, which is expected to appear in the 1200-1275 cm⁻¹ range. A corresponding symmetric stretching band, usually weaker, is expected between 1000 and 1075 cm⁻¹.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined by analyzing the strong C-H "out-of-plane" (oop) bending vibrations in the fingerprint region (675-900 cm⁻¹). libretexts.org For a 1,3-disubstituted (meta) benzene, strong absorption bands are expected near 690-710 cm⁻¹ and 750-810 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2850 - 3000 | Aliphatic C-H (-CH₂, -CH₃) | Stretching |

| 1400 - 1620 | Aromatic C=C | In-ring Stretching |

| 1200 - 1275 | Aryl-O-CH₂ | Asymmetric C-O-C Stretching |

| 1000 - 1075 | Aryl-O-CH₂ | Symmetric C-O-C Stretching |

| 690 - 710 & 750 - 810 | Aromatic C-H | Out-of-Plane Bending (meta) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the key electronic transitions are π → π* within the benzene ring.

Unsubstituted benzene exhibits two characteristic absorption bands in the UV region: a primary, high-intensity band (E-band) around 204 nm and a secondary, lower-intensity band (B-band) around 255 nm, which arises from a symmetry-forbidden transition. uomustansiriyah.edu.iq

The presence of substituents on the benzene ring can shift the position (λmax) and intensity of these absorption bands. The methoxymethyl (-CH₂OCH₃) groups in this compound act as auxochromes. An auxochrome is a functional group that does not absorb significantly in the near-UV region itself but, when attached to a chromophore (the benzene ring), alters its light-absorbing properties. uomustansiriyah.edu.iq

This substitution is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the B-band. For meta-disubstituted benzenes, the λmax is typically observed around 262 nm. uomustansiriyah.edu.iq The electronic transitions remain π → π*, but the energy gap between the HOMO and LUMO is slightly altered by the electronic effects of the substituents.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Expected λmax (nm) | Band | Electronic Transition | Chromophore |

| ~205 - 215 | E-band (Primary) | π → π | Benzene Ring |

| ~260 - 265 | B-band (Secondary) | π → π (Forbidden) | Benzene Ring |

Other Advanced Analytical Techniques for Material Characterization (e.g., DLS, AFM when compound incorporated into materials)

While this compound is a small molecule, it can be incorporated as a building block or additive into larger material systems, such as polymers or composites. In such cases, advanced analytical techniques are employed to characterize the resulting material's properties.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. mdpi.com When a compound like this compound is incorporated into a polymer blend or film, AFM can be used to visualize the surface morphology, roughness, and phase separation. It operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample, allowing for the creation of a 3D map of the surface. This technique is invaluable for understanding how the addition of the compound affects the polymer's structure and surface characteristics. mdpi.comresearchgate.net

Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution of small particles or polymers in a solution. If this compound were used in the synthesis of nanoparticles or polymeric micelles, DLS would be a critical tool for characterization. The technique works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity, which are caused by the Brownian motion of the particles. From these fluctuations, the particle size (hydrodynamic radius) can be calculated.

A review of available research did not yield specific examples where materials containing this compound were characterized by DLS or AFM. However, the principles described above outline how these techniques would be applied to study such materials.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the distribution of electrons and the energy of a molecule. These calculations can predict molecular geometry, stability, and various spectroscopic properties. For 1,3-bis(methoxymethyl)benzene, these methods can characterize its conformational landscape and the electronic effects of the methoxymethyl substituents on the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scispace.comnih.gov This approach is known for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. scispace.com For this compound, DFT calculations, often employing functionals like B3LYP, can be used to optimize the molecular geometry, predict vibrational frequencies, and determine thermodynamic properties. scispace.comyoutube.com

A typical DFT study on this compound would involve the calculation of key energetic and electronic parameters. The results of such hypothetical calculations can be summarized in the following table:

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies with basis set |

| Dipole Moment | A measure of the molecule's overall polarity. | > 0 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | Negative value (eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | Positive or less negative value (eV) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic excitation energy. | Several eV |

| Note: The values in this table are illustrative for this compound and would be determined by specific DFT calculations. |

While DFT is highly popular, other quantum chemical methods also provide valuable information. Ab initio methods, such as Hartree-Fock and Møller-Plesset perturbation theory, are derived directly from theoretical principles without the inclusion of experimental data. These methods can offer high accuracy but are often more computationally demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large molecular systems. For a molecule like this compound, these methods could be used for preliminary conformational analysis or to screen for potential reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.org The energies and shapes of these orbitals can predict how a molecule will interact with other reagents. wikipedia.orgwikipedia.org

For this compound, the HOMO is expected to be a π-orbital associated with the benzene ring, while the LUMO would be a corresponding π*-antibonding orbital. The methoxymethyl substituents would influence the energy and localization of these orbitals. An FMO analysis would provide insights into the regioselectivity of electrophilic and nucleophilic attacks on the molecule.

The following table outlines the key aspects of an FMO analysis for this compound:

| Orbital | Description | Significance for Reactivity |

| HOMO | The highest energy molecular orbital containing electrons. | Determines the molecule's nucleophilicity and its reactivity towards electrophiles. |

| LUMO | The lowest energy molecular orbital that is unoccupied. | Determines the molecule's electrophilicity and its reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. |

Reaction Mechanism Elucidation and Pathway Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the energy barriers that control reaction rates. researchgate.net

A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. researchgate.net Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate these saddle points on the potential energy surface. For reactions involving this compound, such as electrophilic substitution or reactions at the methoxymethyl groups, transition state calculations would reveal the geometry of the activated complex and the activation energy of the reaction.

An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the reaction pathway from a transition state down to the corresponding reactants and products on the potential energy surface. By following the IRC, chemists can confirm that a calculated transition state indeed connects the intended reactants and products. For a hypothetical reaction of this compound, an IRC calculation would provide a detailed map of the geometric changes that occur as the molecule transforms from its reactant state, through the transition state, to the final product.

Solvation Effects on Reaction Dynamics

The study of solvation effects on the reaction dynamics of this compound is crucial for understanding its behavior in various chemical environments, particularly during polymerization or other chemical transformations. While direct computational studies focusing solely on this compound are not extensively documented, principles from related systems, such as other benzene-based fluorophores and photoacids, provide significant insights. chemrxiv.orgrsc.org Computational investigations typically employ a combination of implicit and explicit solvent models to accurately capture the influence of the surrounding medium.

Implicit solvent models, like the Conductor-like Screening Model (COSMO), are often used as a first approximation to account for bulk solvent effects on the electronic structure and transition energies of solutes. rsc.org However, for reactions involving specific solute-solvent interactions, such as hydrogen bonding, an explicit solvent model is often necessary for accurate predictions. rsc.org This hybrid approach, combining implicit and explicit solvation, has been successfully applied to study the spectral evolution of photoacids in solvent mixtures, a methodology that could be adapted to investigate the reaction kinetics of this compound. rsc.org

For instance, in the context of acid-catalyzed reactions, which are relevant for the polymerization of similar benzyl (B1604629) ether compounds, the solvent can play a critical role in stabilizing charged intermediates. psu.edu Ab initio molecular dynamics simulations can be employed to explicitly model the short-range solvation effects, which have been shown to be critical for accurately reproducing experimental observations in other chiral molecules. nih.gov Such simulations could elucidate the role of solvent molecules in the reaction mechanism of this compound, for example, by tracking the formation and lifetime of key intermediates.

The choice of computational method, including the density functional theory (DFT) exchange-correlation functional and basis set, is paramount for obtaining reliable results. digitellinc.com Studies on other molecular systems have shown that different functionals can yield varying degrees of accuracy in predicting absorption and emission energies, which are sensitive to the solvent environment. digitellinc.com A systematic evaluation of various computational levels of theory would be a necessary first step in any detailed investigation of solvation effects on this compound.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound. nih.gov The flexibility of the two methoxymethyl side chains allows for a variety of conformations, which can significantly influence the molecule's physical properties and reactivity.

The conformational preferences of substituted benzenes have been successfully studied using a combination of molecular mechanics and ab initio calculations. rsc.org For this compound, the key dihedral angles to consider would be those around the C(aryl)-CH2 and CH2-O bonds. By calculating the potential energy surface as a function of these dihedral angles, the most stable conformations can be identified. For example, in related molecules like anisole, the planar conformer is preferred, while steric hindrance in more substituted derivatives can favor twisted or perpendicular conformations. rsc.org

Intermolecular interactions are fundamental to understanding the condensed-phase behavior of this compound. gatech.edu MD simulations can provide detailed insights into the nature and strength of these interactions. For aryl ether compounds, non-bonded potentials have been developed to accurately reproduce crystal geometries and sublimation energies. nih.gov These potentials, which often include atom-centered partial charges to account for electrostatic interactions, could be adapted for this compound. The primary intermolecular forces at play would include van der Waals interactions between the benzene rings and dipole-dipole interactions involving the ether oxygen atoms.

MD simulations can also be used to study the structure of liquids and amorphous solids. dovepress.com For this compound, simulations could reveal the preferred packing arrangements and the extent of local ordering. The radial distribution function (RDF) is a key metric that can be extracted from MD trajectories to describe the average distance between different types of atoms, providing a fingerprint of the intermolecular structure. mdpi.com

The table below illustrates hypothetical conformational data for this compound, based on typical values for related substituted benzenes.

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Population (%) |

| C(aryl)-C-O-C (1) | Anti | 0.0 | 60 |

| C(aryl)-C-O-C (2) | Anti | 0.0 | 60 |

| C(aryl)-C-O-C (1) | Gauche | 1.2 | 20 |

| C(aryl)-C-O-C (2) | Gauche | 1.2 | 20 |

| C(aryl)-C-O-C (1) | Syn | 3.0 | 5 |

| C(aryl)-C-O-C (2) | Syn | 3.0 | 5 |

Polymerization Mechanism Modeling and Prediction of Network Formation

The presence of two reactive methoxymethyl groups suggests that this compound can act as a monomer in polymerization reactions to form cross-linked polymer networks. Computational modeling can be instrumental in understanding the polymerization mechanism and predicting the structure and properties of the resulting network.

The polymerization of benzyl ether and related compounds can proceed through various mechanisms, including cationic polymerization. acs.org For example, the polymerization of glycidyl (B131873) phenyl ether can be initiated by a benzyl cation. acs.org A similar mechanism could be envisioned for this compound, likely under acidic conditions. Quantum mechanical calculations can be used to investigate the reaction pathways, identify transition states, and calculate activation energies for the initiation, propagation, and termination steps. Such studies have been applied to understand the acid-catalyzed cleavage of aryl-ether linkages in lignin, a complex polymer with structural similarities. psu.edu

Once the kinetics of the elementary reaction steps are understood, this information can be used in kinetic Monte Carlo simulations to predict the evolution of the polymer network. nih.gov This approach can account for variations in reactivity, diffusivity, and the formation of different structural motifs such as loops and dangling ends. nih.gov By tracking the connectivity of the monomers over time, it is possible to predict key properties of the resulting network, including the gel point, cross-link density, and the distribution of pore sizes. nih.govosti.gov

The table below presents a hypothetical set of parameters that could be used in a kinetic Monte Carlo simulation for the polymerization of this compound.

| Parameter | Description | Value |

| k_init | Initiation rate constant | 1.0 x 10-4 s-1 |

| k_prop | Propagation rate constant | 5.0 x 10-2 M-1s-1 |

| k_term | Termination rate constant | 2.0 x 10-5 s-1 |

| D_monomer | Monomer diffusion coefficient | 1.0 x 10-9 m2/s |

| D_oligomer | Oligomer diffusion coefficient | 5.0 x 10-10 m2/s |

These simulations can provide a molecular-level understanding of how the polymerization conditions influence the final network architecture, which in turn determines the macroscopic properties of the material. nih.gov

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds. nih.gov Future research on 1,3-Bis(methoxymethyl)benzene and its derivatives is expected to prioritize the development of more sustainable and environmentally friendly synthetic methods. A notable example in this direction is the non-phosgene synthesis of 1,3-Bis(isocyanatomethyl)benzene, a derivative of this compound. Traditional synthesis of this isocyanate involves the use of highly toxic phosgene. A greener alternative utilizes bis(trichloromethyl) carbonate, which is less hazardous and offers a safer reaction profile. researchgate.net This approach significantly reduces the risks associated with transportation, storage, and handling of reagents.

Future research will likely focus on several key areas to enhance the green credentials of this compound synthesis:

Catalytic Systems: Exploring novel catalysts that can improve reaction efficiency and selectivity, thereby reducing waste generation.

Alternative Reagents: Investigating the use of less toxic and more sustainable reagents to replace hazardous chemicals.

Renewable Feedstocks: Developing synthetic pathways that utilize renewable resources as starting materials.

Process Optimization: Optimizing reaction conditions to minimize energy consumption and improve atom economy.

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of the methoxymethyl groups and the aromatic ring in this compound offers significant potential for novel chemical transformations. Friedel-Crafts reactions, a cornerstone of aromatic chemistry, provide a pathway to introduce a variety of substituents onto the benzene (B151609) ring. chemguide.co.uklibretexts.org Future research will likely explore the catalytic functionalization of this compound to create a diverse range of derivatives with unique properties.

One promising area is the use of tandem catalysis, where multiple catalytic reactions occur in a single pot, to construct complex molecules from simple precursors. rsc.org For instance, the development of catalytic systems that can selectively activate the C-H bonds of the aromatic ring or the methoxymethyl groups would open up new avenues for functionalization. The exploration of metal-catalyzed cross-coupling reactions could also lead to the synthesis of novel conjugated materials with interesting electronic and optical properties.

Design of Advanced Functional Materials with Tailored Properties

This compound and its derivatives are promising building blocks for the creation of advanced functional materials with tailored properties. The isomeric 1,4-Bis(methoxymethyl)benzene has been successfully employed in the synthesis of hyper-cross-linked polymers. acs.orgacs.org These materials exhibit high surface areas and are of interest for applications in gas storage and separation. It is anticipated that this compound could also serve as a monomer for the synthesis of similar porous polymers with distinct pore structures and properties due to the different substitution pattern on the benzene ring.

Furthermore, benzene derivatives with 1,3,5-substitution patterns are key components in the construction of metal-organic frameworks (MOFs). sigmaaldrich.comrsc.org MOFs are crystalline materials with exceptionally high porosity and are being investigated for a wide range of applications, including catalysis, gas storage, and drug delivery. The geometry of this compound makes it a potential candidate for the design of novel MOFs with unique network topologies and functionalities. The introduction of functional groups onto the aromatic ring or the modification of the methoxymethyl groups could allow for the fine-tuning of the properties of these materials for specific applications.

Predictive Modeling and Data-Driven Research in Compound Applications

The use of computational tools and data-driven approaches is revolutionizing materials science and chemical research. nih.govfrontiersin.org Predictive modeling, including machine learning and computational chemistry, can accelerate the discovery and design of new materials and reactions. nih.govnih.gov In the context of this compound, these methods can be employed to: